molecular formula C11H14IN3O B7024215 8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B7024215
M. Wt: 331.15 g/mol
InChI Key: FJQNGABYCNJEMA-UHFFFAOYSA-N
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Description

8-(5-Iodopyrazin-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. The reaction conditions often require the use of gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nucleophilic substitution reactions are common, using reagents like iodine or sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the iodopyrazinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

8-(5-iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN3O/c12-10-5-14-11(6-13-10)15-7-1-2-8(15)4-9(16)3-7/h5-9,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNGABYCNJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=CN=C(C=N3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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